

# Pycnogenol® Head-to-Head Clinical Trials: A Comparative Analysis Against Standard Therapeutic Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pycnogenol*

Cat. No.: *B1171443*

[Get Quote](#)

For researchers and drug development professionals, understanding the clinical performance of investigational compounds against established therapies is paramount. This guide provides a detailed comparison of **Pycnogenol®**, a standardized extract of French maritime pine bark, with standard therapeutic agents in head-to-head clinical trials for chronic venous insufficiency (CVI), osteoarthritis, and asthma. The following sections present quantitative data, experimental protocols, and mechanistic insights to facilitate an objective evaluation.

## Chronic Venous Insufficiency (CVI)

**Pycnogenol®** has been evaluated against several standard treatments for CVI, including venoactive drugs and compression therapy. The primary goals of these therapies are to reduce edema, improve microcirculation, and alleviate symptoms such as pain, heaviness, and swelling in the legs.

## Comparative Clinical Trial Data: Pycnogenol® vs. Standard CVI Treatments

| Trial                        | Pycnoge<br>nol®<br>Regimen        | Compar<br>ator<br>Regimen                                                  | Duration | Key<br>Outcom<br>es for<br>Pycnoge<br>nol®                                                                                                                                                                                                                              | Key<br>Outcom<br>es for<br>Compar<br>ator                                                                                                                                                | Significa<br>nce                                                                                                                                              | Citation |
|------------------------------|-----------------------------------|----------------------------------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Belcaro<br>et al.,<br>2015   | 100<br>mg/day                     | Antistax®<br>(Grape<br>Leaf<br>Extract)<br>360<br>mg/day<br>(2<br>tablets) | 8 weeks  | - 40%<br>decrease<br>in<br>edema-<br>Significa<br>nt<br>decrease<br>in ankle<br>circumfer<br>ence and<br>skin flux-<br>Significa<br>nt<br>increase<br>in<br>transcuta<br>neous<br>PO <sub>2</sub> -<br>Significa<br>nt<br>reduction<br>in pain<br>and<br>induratio<br>n | - Less<br>significan<br>t<br>decrease<br>in edema<br>and<br>ankle<br>circumfer<br>ence<br>compare<br>d to<br>Pycnoge<br>nol®- No<br>significan<br>t<br>reduction<br>in<br>induratio<br>n | Pycnoge<br>nol®<br>showed a<br>more<br>pronounc<br>ed<br>improve<br>ment in<br>key CVI<br>paramete<br>rs<br>compare<br>d to<br>Antistax®<br>.[1][2][3]<br>[4] |          |
| Cesaron<br>e et al.,<br>2006 | 150<br>mg/day<br>or 300<br>mg/day | Daflon®<br>(Diosmin-<br>Hesperidi<br>n) 1000<br>mg/day                     | 8 weeks  | - 35%<br>decrease<br>in ankle<br>swelling<br>(150mg)-<br>64%                                                                                                                                                                                                            | - 19%<br>decrease<br>in ankle<br>swelling-<br>32%<br>reduction                                                                                                                           | Pycnoge<br>nol® was<br>significan<br>tly more<br>effective<br>than                                                                                            |          |

reduction in Daflon®  
in composit in  
composit e edema reducing  
e edema score- edema  
score No and  
(pain, significan improvin  
restless t effect g  
legs, on tissue microcirc  
swelling, oxygenati ulation.  
skin on [5][6][7]  
alteration  
s)-  
Significa  
nt  
increase  
in tissue  
oxygen  
and  
decrease  
in CO<sub>2</sub>

|               |               |                                                                            |         |                                                                                                                                                                                     |                                                                                                                                                                       |                                                                                                                                        |
|---------------|---------------|----------------------------------------------------------------------------|---------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Koch,<br>2002 | 360<br>mg/day | Venostas<br>in®<br>(Horse<br>Chestnut<br>Seed<br>Extract)<br>600<br>mg/day | 4 weeks | -<br>Significa<br>nt<br>reduction<br>in lower<br>limb<br>circumfer<br>ence-<br>Significa<br>nt<br>improve<br>ment in<br>subjectiv<br>e<br>symptom<br>symptom<br>s (pain,<br>cramps, | -<br>Moderate<br>but not<br>significan<br>t<br>reduction<br>in lower<br>limb<br>circumfer<br>ence-<br>Marginal<br>improve<br>ment in<br>symptom<br>s- No<br>influence | Pycnoge<br>nol® was<br>found to<br>be more<br>efficaciou<br>s than<br>Venostas<br>in® for<br>the<br>treatment<br>of CVI.[8]<br>[9][10] |
|---------------|---------------|----------------------------------------------------------------------------|---------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|

swelling, on lipid  
heavines values  
s)-  
Significa  
nt  
decrease  
in  
cholester  
ol and  
LDL

---

## Experimental Protocols: CVI Clinical Trials

- Study Design: An 8-week registry study.
- Patient Population: 183 patients with CVI (CEAP grades 3–4a) and moderate to severe symptoms.[1][4]
- Interventions:
  - Group 1: **Pycnogenol®** 100 mg/day.[1][4]
  - Group 2: Antistax® 360 mg/day (two tablets).[1][4]
  - Group 3: Standard management with compression stockings.
- Outcome Measures: Rate of swelling, skin flux, transcutaneous Po<sub>2</sub>, ankle circumference, and subjective symptoms on an analog scale.[1][4]
- Study Design: A prospective, controlled study.
- Patient Population: 86 patients with severe CVI, venous hypertension, and ankle swelling.[5][6]
- Interventions:
  - Group 1: **Pycnogenol®** 150 mg/day.[5][6]

- Group 2: **Pycnogenol®** 300 mg/day.[5][6]
- Group 3: Daflon® 1000 mg/day.[5][6]
- Outcome Measures: Ankle swelling, a composite score for edema and other symptoms, and transdermal oxygen and carbon dioxide concentration.[5][6]
- Study Design: An open, controlled, comparative study.
- Patient Population: 40 patients with diagnosed CVI.[8][9][10]
- Interventions:
  - Group 1: **Pycnogenol®** 360 mg/day.[8][9][10]
  - Group 2: Venostasin® (Horse Chestnut Seed Extract) 600 mg/day.[8][9][10]
- Outcome Measures: Circumference of the lower legs, rating of subjective symptoms (pain, cramps, swelling, heaviness, redness), and blood levels of cholesterol (LDL and HDL).[8][9][10]

## Signaling Pathways in Chronic Venous Insufficiency

[Click to download full resolution via product page](#)

Caption: Mechanisms of action for CVI treatments.

## Osteoarthritis

In the management of osteoarthritis, a primary goal is to alleviate pain and improve joint function, often through the use of non-steroidal anti-inflammatory drugs (NSAIDs). Clinical trials with **Pycnogenol®** have focused on its potential to reduce the reliance on NSAIDs, thereby mitigating their associated side effects.

## **Comparative Clinical Trial Data: Pycnogenol® vs. Placebo in Reducing NSAID Use**

| Trial                 | Pycnoge<br>nol®<br>Regimen                    | Compar<br>ator<br>Regimen | Duration | Outcom<br>es for<br>Pycnoge<br>nol®                                                                                                                                                                                                                | Key<br>Outcom<br>es for<br>Compar<br>ator<br>(Placebo<br>)                                                                  | Significa<br>nce                                                                                                                                | Citation |
|-----------------------|-----------------------------------------------|---------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Farid et<br>al., 2007 | 150<br>mg/day<br>(50 mg, 3<br>times<br>daily) | Placebo                   | 3 months | - 43%<br>reduction<br>in pain<br>(WOMAC<br>)- 35%<br>reduction<br>in<br>stiffness<br>(WOMAC<br>)- 52%<br>improve<br>ment in<br>physical<br>function<br>(WOMAC<br>)-<br>Significa<br>nt<br>reduction<br>in<br>NSAID/C<br>OX-2<br>inhibitor<br>usage | - No<br>significan<br>t<br>changes<br>in<br>WOMAC<br>scores-<br>Increase<br>d usage<br>of<br>NSAIDs/<br>COX-2<br>inhibitors | Pycnoge<br>nol®<br>significan<br>tly<br>improved<br>osteoarth<br>ritis<br>symptom<br>s and<br>reduced<br>the need<br>for<br>NSAIDs.<br>[11][12] |          |
| Cisar et<br>al., 2008 | 150<br>mg/day                                 | Placebo                   | 3 months | -<br>Significa<br>nt<br>improve<br>ment in                                                                                                                                                                                                         | - No<br>effect on<br>WOMAC<br>index or<br>pain-                                                                             | Pycnoge<br>nol®<br>improves<br>symptom<br>s of mild                                                                                             |          |

|                                                  |            |         |          |                                                                                                                             |                                                                         |                                                                                                                   |
|--------------------------------------------------|------------|---------|----------|-----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
|                                                  |            |         |          | WOMAC index (p < 0.05)- Significa nt alleviatio n of pain (visual analogue scale, p < 0.04)- Diminish ed use of analgesic s | Increase d use of analgesic s                                           | to moderate osteoarth ritis and allows for sparing of NSAIDs. [13][14]                                            |
| Belcaro et al. (as reviewed in Rohdewa ld, 2018) | 100 mg/day | Placebo | 3 months | - 58% reduction in concomitant NSAID medicatio n- 63% decrease in gastroint estinal complicat ions                          | - 1% reduction in NSAID use- 3% reduction in gastroint estinal problems | Pycnoge nol® as an add- on therapy significan tly reduces the need for NSAIDs and associate d complicat ions.[15] |

## Experimental Protocols: Osteoarthritis Clinical Trials

- Study Design: Randomized, double-blind, placebo-controlled trials.[11][12][13][14][15]

- Patient Population: Patients with mild to moderate knee osteoarthritis (Grade I or II).[13][14][15]
- Interventions:
  - **Pycnogenol®** group: 100 mg/day or 150 mg/day.[11][12][13][14][15]
  - Control group: Placebo.
  - Patients were permitted to use their standard NSAID or selective COX-2 inhibitor medication as needed.
- Outcome Measures:
  - Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index for pain, stiffness, and physical function.[11][12][13][14][15]
  - Visual analogue scale for pain intensity.[13][14]
  - Frequency and dosage of NSAID/COX-2 inhibitor usage.[11][12][15]

## Signaling Pathways in Osteoarthritis



[Click to download full resolution via product page](#)

Caption: Anti-inflammatory pathways in osteoarthritis.

## Asthma

For individuals with allergic asthma, inhaled corticosteroids (ICS) are a cornerstone of treatment. Research has explored the role of **Pycnogenol®** as an adjunctive therapy to potentially reduce the required dosage of ICS and improve overall asthma control.

## Comparative Clinical Trial Data: Pycnogenol® as an Add-on Therapy in Asthma

| Trial                | Pycnogenol® Regimen | Comparator Regimen | Duration | Key Outcomes for Pycnogenol® Group                                                                                                                                                                                                         | Key Outcomes for Comparator (ICS alone)                                                                                                                                                | Significance                                                                                                | Citation         |
|----------------------|---------------------|--------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|------------------|
| Belcaro et al., 2011 | 100 mg/day + ICS    | ICS alone          | 6 months | - 55% of patients improved to a lower ICS dose step- No patients required a higher ICS dose- Significantly improved asthma symptom s (visual analog scale)- 15.2% decrease in specific IgE titer- Reduced use of salbutamol rescue inhaler | - 6% of patients improved to a lower ICS dose step- 18.8% of patients required a higher ICS dose- No significant improvement in asthma symptom s- 13.4% increase in specific IgE titer | Pycnogenol® as an add-on therapy significantly improved asthma control and reduced the need for medication. | [16][17][18][19] |

## Experimental Protocol: Asthma Clinical Trial

- Study Design: A study evaluating the efficacy of **Pycnogenol®** for improving allergic asthma management.
- Patient Population: 76 patients with stable, controlled allergic asthma (mite in house dust).  
[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Interventions:
  - Group 1: **Pycnogenol®** 100 mg/day (50 mg in the morning and evening) in addition to their regular ICS (inhaled fluticasone propionate).  
[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
  - Group 2: Continued their regular ICS use alone.
- Outcome Measures:
  - Asthma condition graded in five steps based on daily ICS dosage.
  - Asthma symptoms evaluated by visual analog scale (cough, chest symptoms, wheezing, dyspnea).
  - Specific IgE, IgG1, and IgG4 titers.
  - Frequency of salbutamol rescue inhaler use.  
[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Signaling Pathways in Asthma



[Click to download full resolution via product page](#)

Caption: Therapeutic pathways in asthma management.

## Experimental Workflow: Pycnogenol® in Asthma Clinical Trial

[Click to download full resolution via product page](#)

Caption: Workflow of the Belcaro et al. asthma trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Clinical Comparison of Pycnogenol, Antistax, and Stocking in Chronic Venous Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - International Journal of Angiology / Abstract [thieme-connect.com]
- 4. A Clinical Comparison of Pycnogenol, Antistax, and Stocking in Chronic Venous Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pycnogenol and Daflon in treating chronic venous insufficiency: a prospective, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of Pycnogenol® and Daflon® in Treating Chronic Venous Insufficiency: A Prospective, Controlled Study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of Venostasin and Pycnogenol in chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.com [clinician.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Effect of pine bark extract (Pycnogenol) on symptoms of knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Review on Sustained Relief of Osteoarthritis Symptoms with a Proprietary Extract from Pine Bark, Pycnogenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pycnogenol® improvements in asthma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pycnogenol shows benefits for asthmatics: Study [nutraingredients.com]

- 18. Pycnogenol® (French Maritime Pine Bark Extract) Reduces Critical Asthma Symptoms In New Clinical Trial [prnewswire.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pycnogenol® Head-to-Head Clinical Trials: A Comparative Analysis Against Standard Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171443#head-to-head-clinical-trials-of-pycnogenol-against-standard-therapeutic-agents]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)